AZ-5104: A Technical Guide to its Mechanism of Action
AZ-5104: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2][3] As a key contributor to the pharmacological activity of its parent compound, a thorough understanding of AZ-5104's mechanism of action is critical for researchers in oncology and drug development. This document provides an in-depth technical guide to the core mechanism of action of AZ-5104, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Irreversible EGFR Inhibition
AZ-5104 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR).[3] It exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3]
A defining characteristic of AZ-5104 is its high potency against mutant forms of EGFR, particularly those that confer resistance to earlier-generation EGFR TKIs. This includes the T790M "gatekeeper" mutation, as well as sensitizing mutations such as L858R and exon 19 deletions.[1][2][4] While highly active against these mutant forms, AZ-5104 exhibits a reduced selectivity margin against wild-type EGFR when compared to its parent compound, osimertinib.[1][2]
Beyond EGFR, AZ-5104 has shown minimal off-target activity against other non-HER family kinases, though it has the potential to target HER2 and HER4 kinase activity.[1]
Quantitative Data
The inhibitory activity of AZ-5104 has been quantified across various EGFR mutations and cell lines. The following tables summarize the key IC50 values, a measure of the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%.
Table 1: Enzymatic Inhibition of EGFR and Other Kinases by AZ-5104
| Target Enzyme | IC50 (nM) |
| EGFRL858R/T790M | <1 - 2 |
| EGFRL858R | 6 |
| EGFRL861Q | 1 |
| EGFR (Wild-Type) | 25 |
| ErbB4 | 7 |
Data sourced from multiple references.[1][2][4]
Table 2: Inhibition of EGFR Phosphorylation and Cell Viability by AZ-5104 in Various Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| H1975 | L858R/T790M | EGFR Phosphorylation | 2 |
| PC-9VanR | Exon 19 deletion/T790M | EGFR Phosphorylation | 1 |
| PC-9 | Exon 19 deletion | EGFR Phosphorylation | 2 |
| H2073 | Wild-Type | EGFR Phosphorylation | 53 |
| LOVO | Wild-Type | EGFR Phosphorylation | 33 |
| H1975 | L858R/T790M | Cell Viability | 3.3 |
| PC-9 | Exon 19 deletion | Cell Viability | 2.6 |
| Calu 3 | Wild-Type | Cell Viability | 80 |
| NCI-H2073 | Wild-Type | Cell Viability | 53 |
Data sourced from multiple references.[1][2][4]
Signaling Pathways
AZ-5104's inhibition of EGFR kinase activity leads to the downregulation of several critical downstream signaling pathways. The primary consequence is the inhibition of EGFR autophosphorylation, which prevents the recruitment and activation of downstream signaling proteins. This disruption affects key pathways involved in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR autophosphorylation by AZ-5104 blocks downstream signaling.
Dichotomous Action on RORγ/RORγT
Interestingly, AZ-5104 has been shown to have a dichotomous effect on the retinoic acid receptor-related orphan receptors gamma (RORγ) and its isoform RORγT. In a reporter cell line, AZ-5104 acts as an agonist of RORγ.[5][6] However, in Th17 cells, it downregulates RORγT expression and the production of Th17-related cytokines.[5][6] This latter effect is mediated through the inhibition of the SRC-ERK-STAT3 signaling pathway, which is downstream of EGFR.[5]
Caption: AZ-5104 acts as a RORγ agonist but inhibits RORγT expression via EGFR.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of AZ-5104.
EGFR Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of AZ-5104 on the enzymatic activity of purified EGFR. A common method is a continuous-read kinase assay using a fluorescent substrate.
Methodology:
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Reagent Preparation:
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Prepare a 10X stock of recombinant human EGFR (wild-type or mutant forms) in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Prepare a 1.13X stock of ATP and a fluorescent peptide substrate (e.g., Y12-Sox) in the same kinase reaction buffer.
-
Prepare serial dilutions of AZ-5104 in 50% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the EGFR enzyme solution to the wells of a 384-well, white, non-binding surface microtiter plate.
-
Add 0.5 µL of the serially diluted AZ-5104 or DMSO control to the wells and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm every 71 seconds for 30-120 minutes using a plate reader.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a sigmoidal curve fitting program (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT or MTS Assay)
This assay assesses the effect of AZ-5104 on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., H1975, PC-9, LOVO) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AZ-5104 or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTS):
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of AZ-5104 in a living organism.
Methodology:
-
Animal Model and Tumor Implantation:
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Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human non-small cell lung cancer cells (e.g., H1975) into the flank of each mouse.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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-
Drug Administration and Monitoring:
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Randomize the mice into treatment and control groups.
-
Administer AZ-5104 (e.g., 5 mg/kg/day) or a vehicle control orally or via another appropriate route.[2]
-
Measure tumor volume using calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the treated group compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups over time.
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Experimental Workflow Visualization
Caption: A generalized workflow for characterizing the activity of AZ-5104.
Conclusion
AZ-5104 is a critical active metabolite of osimertinib that potently and irreversibly inhibits mutant forms of EGFR. Its mechanism of action, centered on the blockade of EGFR signaling, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers working to further understand the pharmacology of AZ-5104 and its role in the treatment of EGFR-mutated cancers. The discovery of its dichotomous activity on RORγ also opens new avenues for research into its broader biological effects.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
